3,4-Diacetoxyphenylacetic acid
Overview
Description
3,4-Diacetoxyphenylacetic acid: is an organic compound with the molecular formula C12H12O6 . It is a derivative of phenylacetic acid, where the phenyl ring is substituted with two acetoxy groups at the 3 and 4 positions. This compound is a white crystalline solid that is soluble in water, ethanol, and acetone . It is used as a building block in the synthesis of various pharmaceuticals, pesticides, and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Diacetoxyphenylacetic acid can be synthesized through the acetylation of 3,4-dihydroxyphenylacetic acid. The reaction involves the use of acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. The use of continuous flow reactors and automated systems can also enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3,4-Diacetoxyphenylacetic acid undergoes various chemical reactions, including:
Hydrolysis: The acetoxy groups can be hydrolyzed to yield 3,4-dihydroxyphenylacetic acid.
Oxidation: The compound can be oxidized to form corresponding quinones.
Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions are used to hydrolyze the acetoxy groups.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Hydrolysis: 3,4-Dihydroxyphenylacetic acid.
Oxidation: Quinones.
Substitution: Various substituted phenylacetic acids depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3,4-Diacetoxyphenylacetic acid is used as a precursor in the synthesis of complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving acetoxy groups. It is also used in the synthesis of biologically active compounds.
Medicine: The compound is used in the development of drugs that target specific biochemical pathways. Its derivatives have shown potential in the treatment of various diseases, including cancer and neurological disorders.
Industry: In the industrial sector, this compound is used in the production of pesticides and agrochemicals. It is also used as an intermediate in the synthesis of dyes and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3,4-diacetoxyphenylacetic acid involves its interaction with specific molecular targets. The acetoxy groups can undergo hydrolysis to release acetic acid and form 3,4-dihydroxyphenylacetic acid, which can further participate in various biochemical pathways. The compound can also act as a substrate for enzymes that catalyze acetylation and deacetylation reactions .
Comparison with Similar Compounds
3,4-Dihydroxyphenylacetic acid: A metabolite of dopamine with similar structural features but lacks the acetoxy groups.
3,4-Dimethoxyphenylacetic acid: Contains methoxy groups instead of acetoxy groups, leading to different chemical properties and reactivity.
3,4-Diethoxyphenylacetic acid: Contains ethoxy groups instead of acetoxy groups, which also affects its chemical behavior.
Uniqueness: 3,4-Diacetoxyphenylacetic acid is unique due to the presence of acetoxy groups, which impart distinct chemical reactivity and make it a valuable intermediate in organic synthesis. Its ability to undergo hydrolysis, oxidation, and substitution reactions makes it versatile for various applications in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
2-(3,4-diacetyloxyphenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O6/c1-7(13)17-10-4-3-9(6-12(15)16)5-11(10)18-8(2)14/h3-5H,6H2,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYELVKLTNGETIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)CC(=O)O)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80234861 | |
Record name | 3,4-Diacetoxyphenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80234861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85621-43-8 | |
Record name | 3,4-Bis(acetyloxy)benzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85621-43-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Diacetoxyphenylacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085621438 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Diacetoxyphenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80234861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-diacetoxyphenylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.079.920 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,4-DIACETOXYPHENYLACETIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BRO5CE1S6K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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